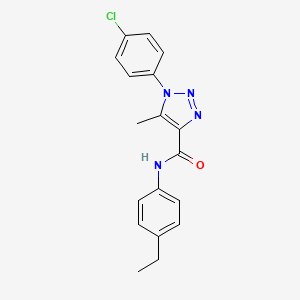![molecular formula C22H19FN2O4S B11284448 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B11284448.png)
2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(furan-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a combination of indole, furan, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with furan-2-ylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan moieties.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Biological Research: The compound can be used to study the biological pathways involving indole and sulfonyl groups.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with indole and sulfonyl groups can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(furan-2-yl)methyl]acetamide
- 2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(furan-2-yl)methyl]acetamide
Uniqueness
The presence of the fluorophenyl group in 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(furan-2-yl)methyl]acetamide may confer unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro- and bromo- analogs.
Properties
Molecular Formula |
C22H19FN2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H19FN2O4S/c23-17-9-7-16(8-10-17)15-30(27,28)21-13-25(20-6-2-1-5-19(20)21)14-22(26)24-12-18-4-3-11-29-18/h1-11,13H,12,14-15H2,(H,24,26) |
InChI Key |
YVEXOFOZTIOZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CO3)S(=O)(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-4-(4-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B11284369.png)

![5-(2-methoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B11284376.png)
![1-{3,5-bis[(3-bromobenzyl)amino]-1H-1,2,4-triazol-1-yl}ethanone](/img/structure/B11284385.png)
![3-benzyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11284387.png)
![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B11284393.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11284400.png)
![4-Methyl-2-octyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11284402.png)
![1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide](/img/structure/B11284409.png)
![1-(1-{3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-D]pyridazin-7-YL}piperidine-3-carbonyl)-4-(pyridin-2-YL)piperazine](/img/structure/B11284416.png)
![methyl 2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11284417.png)
![5-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B11284427.png)
![5-Amino-N-[(4-methylphenyl)methyl]-1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11284442.png)
